molecular formula C12H22O3 B579297 3-Methylpentanoic anhydride CAS No. 17612-08-7

3-Methylpentanoic anhydride

Cat. No. B579297
CAS RN: 17612-08-7
M. Wt: 214.305
InChI Key: CDWXQSOCLQJWKK-UHFFFAOYSA-N
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Description

3-Methylpentanoic anhydride, also known as Valeric acid, 3-methyl-, β-Methylvaleric acid, 3-Methylpentanoic acid, 3-Methylvaleric acid, and 3-Methyl-n-valeric acid , is a chemical compound with the molecular formula C6H12O2 . Its molecular weight is 116.1583 .


Synthesis Analysis

A detailed mechanistic investigation into the reaction of 3-methylpentanoic acid and Meldrum’s acid using online NMR spectroscopy has been reported . This study is an expansion of a previous analysis of this chemical transformation in the synthesis of an active pharmaceutical ingredient imagabalin . The 3-methylpentanoic acid analogue reveals similar behavior under the reaction conditions .


Molecular Structure Analysis

The molecular structure of 3-Methylpentanoic anhydride is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript . Species with the same structure include l- (-)-3-methylpentanoic acid and its stereoisomers: (S)-3-methylpentanoic acid .


Chemical Reactions Analysis

A thorough investigation into the mechanism of the reaction of 3-methylpentanoic acid and Meldrum’s acid using online NMR spectroscopy is reported . This study provides new information about the mechanism, providing conclusive spectroscopic evidence for the previously hypothesized dimer anhydride intermediate species 3-methylpentanoic anhydride as a productive intermediate .


Physical And Chemical Properties Analysis

3-Methylpentanoic anhydride has a boiling point of 469 ± 2 K . Its fusion temperature is 231.6 K . More physical and chemical property data is available from the Thermodynamics Research Center (TRC) products .

Scientific Research Applications

  • Online NMR Spectroscopy Study of 3-Methylpentanoic Acid Reaction : Dunn et al. (2016) conducted a detailed investigation of the reaction between 3-Methylpentanoic acid and Meldrum's acid using online NMR spectroscopy. This research is significant for understanding the synthesis of the pharmaceutical ingredient imagabalin. The study provided new insights into the reaction mechanism, confirming the role of 3-Methylpentanoic anhydride as a productive intermediate in this synthesis (Dunn et al., 2016).

  • Synthesis of (R,S)-Mevalonolactone : Lewer and Macmillan (1983) explored the synthesis of (R,S)-Mevalonolactone, involving a reaction with 3-hydroxy-3-methylpentane-1,5-dioic acid. This study highlighted the transient formation of 3-hydroxy-3-methylpentane-1,5-dioic acid anhydride, an intermediate in the synthesis of mevalonolactone, which is a significant compound in biochemistry and pharmaceuticals (Lewer & Macmillan, 1983).

  • Practical Synthesis of Amino Acids from L-Aspartic Acid : Jefford and McNulty (1994) reported on the conversion of L-Aspartic acid into various compounds, including 3-Methylpentanoic acid derivatives. This process involved steps like N-tosylation, anhydride formation, and reduction, highlighting the utility of 3-Methylpentanoic anhydride in synthesizing biologically active compounds (Jefford & McNulty, 1994).

  • Lipase-Catalyzed Asymmetric Alcoholysis of Pentanedioic Anhydrides : Ozegowski et al. (1993) investigated the asymmetric alcoholysis of 3-substituted pentanedioic anhydrides. This study provides insights into the applications of 3-Methylpentanoic anhydride in enzyme-catalyzed reactions, which are important for the synthesis of chiral compounds (Ozegowski et al., 1993).

Safety and Hazards

3-Methylpentanoic anhydride is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause drowsiness or dizziness . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting equipment, and using only non-sparking tools .

properties

IUPAC Name

3-methylpentanoyl 3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-5-9(3)7-11(13)15-12(14)8-10(4)6-2/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWXQSOCLQJWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)OC(=O)CC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675467
Record name 3-Methylpentanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17612-08-7
Record name 3-Methylpentanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methylpentanoic acid anhydride was prepared from 6 moles of 3-methylpentanoic acid and 4.5 moles of acetic acid anhydride, by distilling acetic acid and the excess acetic acid anhydride from the reaction mixture at atmospheric pressure to a pot temperature of 220° C. Thereafter the desired anhydride was purified by distillation under reduced pressure. Yield: 97% of theory.
Quantity
6 mol
Type
reactant
Reaction Step One
Quantity
4.5 mol
Type
reactant
Reaction Step One

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